molecular formula C14H12O5S B14498472 4-Benzoyl-3-hydroxyphenyl methanesulfonate CAS No. 65250-29-5

4-Benzoyl-3-hydroxyphenyl methanesulfonate

Cat. No.: B14498472
CAS No.: 65250-29-5
M. Wt: 292.31 g/mol
InChI Key: UDYKZCMGYWBDGQ-UHFFFAOYSA-N
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Description

4-Benzoyl-3-hydroxyphenyl methanesulfonate is an organic compound that belongs to the class of benzoyl derivatives It is characterized by the presence of a benzoyl group attached to a hydroxyphenyl ring, which is further substituted with a methanesulfonate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Benzoyl-3-hydroxyphenyl methanesulfonate typically involves the reaction of 4-benzoylphenol with methanesulfonyl chloride in the presence of a base such as pyridine. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The general reaction scheme is as follows:

4-Benzoylphenol+Methanesulfonyl chloride4-Benzoyl-3-hydroxyphenyl methanesulfonate+HCl\text{4-Benzoylphenol} + \text{Methanesulfonyl chloride} \rightarrow \text{this compound} + \text{HCl} 4-Benzoylphenol+Methanesulfonyl chloride→4-Benzoyl-3-hydroxyphenyl methanesulfonate+HCl

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

4-Benzoyl-3-hydroxyphenyl methanesulfonate can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The benzoyl group can be reduced to a hydroxyl group.

    Substitution: The methanesulfonate group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of 4-benzoyl-3-oxophenyl methanesulfonate.

    Reduction: Formation of 4-hydroxy-3-hydroxyphenyl methanesulfonate.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-Benzoyl-3-hydroxyphenyl methanesulfonate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development and as a therapeutic agent.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Benzoyl-3-hydroxyphenyl methanesulfonate involves its interaction with specific molecular targets. The methanesulfonate group can act as an alkylating agent, reacting with nucleophilic sites on biomolecules such as DNA and proteins. This can lead to the inhibition of key biological processes, making it a potential candidate for therapeutic applications.

Comparison with Similar Compounds

Similar Compounds

    4-Benzoylphenol: Lacks the methanesulfonate group, making it less reactive in certain chemical reactions.

    3-Hydroxybenzoyl methanesulfonate: Similar structure but with different substitution patterns, leading to variations in reactivity and applications.

    4-Hydroxybenzoyl methanesulfonate: Similar but with a hydroxyl group instead of a benzoyl group, affecting its chemical properties.

Uniqueness

4-Benzoyl-3-hydroxyphenyl methanesulfonate is unique due to the combination of the benzoyl, hydroxy, and methanesulfonate groups, which confer distinct chemical reactivity and potential applications. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound for research and industrial use.

Properties

CAS No.

65250-29-5

Molecular Formula

C14H12O5S

Molecular Weight

292.31 g/mol

IUPAC Name

(4-benzoyl-3-hydroxyphenyl) methanesulfonate

InChI

InChI=1S/C14H12O5S/c1-20(17,18)19-11-7-8-12(13(15)9-11)14(16)10-5-3-2-4-6-10/h2-9,15H,1H3

InChI Key

UDYKZCMGYWBDGQ-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)OC1=CC(=C(C=C1)C(=O)C2=CC=CC=C2)O

Origin of Product

United States

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